molecular formula C13H15BrO3 B1327863 Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate CAS No. 898777-03-2

Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate

Cat. No.: B1327863
CAS No.: 898777-03-2
M. Wt: 299.16 g/mol
InChI Key: BEDZDOIZVZHGCR-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a butyrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate typically involves the esterification of 4-(3-bromo-5-methylphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-(3-bromo-5-methylphenyl)-4-oxobutyric acid.

    Reduction: Formation of 4-(3-bromo-5-methylphenyl)-4-hydroxybutyrate.

    Substitution: Formation of 4-(3-hydroxy-5-methylphenyl)-4-oxobutyrate.

Scientific Research Applications

Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester functional group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.

Comparison with Similar Compounds

Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate can be compared with other similar compounds such as:

    Ethyl 4-(3-chloro-5-methylphenyl)-4-oxobutyrate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 4-(3-methylphenyl)-4-oxobutyrate: Lacks the halogen atom, resulting in different reactivity and applications.

    Ethyl 4-(3-bromo-5-ethylphenyl)-4-oxobutyrate: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-3-17-13(16)5-4-12(15)10-6-9(2)7-11(14)8-10/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDZDOIZVZHGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645703
Record name Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-03-2
Record name Ethyl 3-bromo-5-methyl-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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